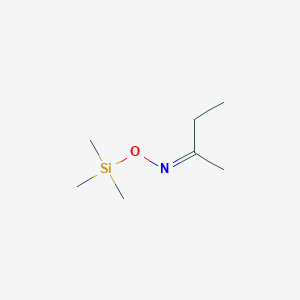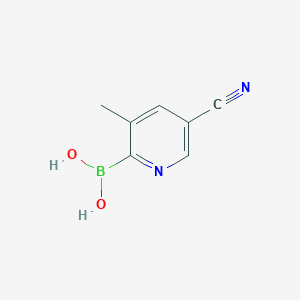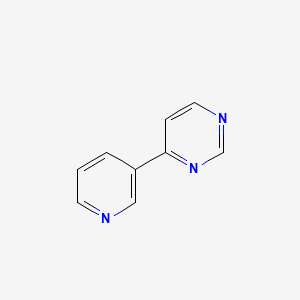
Methyl 1,4-diazepane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,4-diazepane-2-carboxylate is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1,4-diazepane-2-carboxylate can be achieved through several methods. One common approach involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with butyryl chloride and varied aromatic aldehydes . The reaction conditions typically include the use of solvents such as methanol and catalysts like zinc chloride, with the reaction mixture being heated to around 60°C for several hours .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis techniques. One such method includes the use of intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the production of the compound in multikilogram quantities, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1,4-diazepane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include thionyl chloride, methanol, and aromatic aldehydes . The reaction conditions often involve heating the reaction mixture to moderate temperatures and using catalysts to facilitate the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 1,4-diazepane-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, the compound has applications in the pharmaceutical industry as a key intermediate in the synthesis of Rho-kinase inhibitors, which are used in the treatment of glaucoma .
Mecanismo De Acción
The mechanism of action of Methyl 1,4-diazepane-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a crucial role in tumor development and angiogenesis . The compound’s ability to inhibit MMPs makes it a promising candidate for the development of anti-metastatic and anti-invasive agents for cancer therapy .
Comparación Con Compuestos Similares
Methyl 1,4-diazepane-2-carboxylate can be compared with other similar compounds, such as tert-butyl 1,4-diazepane-1-carboxylate and 1,4-diazepane-2,5-diones . While these compounds share a similar diazepane core structure, this compound is unique due to its specific functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for specific applications in medicinal chemistry and pharmaceutical research.
Conclusion
This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical structure, diverse preparation methods, and wide range of applications make it a valuable compound for further study and development.
Propiedades
Fórmula molecular |
C7H14N2O2 |
|---|---|
Peso molecular |
158.20 g/mol |
Nombre IUPAC |
methyl 1,4-diazepane-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)6-5-8-3-2-4-9-6/h6,8-9H,2-5H2,1H3 |
Clave InChI |
RJXUBTXXVKZZPI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CNCCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(3H-Imidazo[4,5-b]pyridin-3-yl)ethanone](/img/structure/B11918164.png)






![1h-Indeno[5,6-c][1,2,5]oxadiazole](/img/structure/B11918186.png)



